Comparative Solubility Enhancement: Hydroxy-PEG2-C2-methyl ester vs. Alkyl Linkers
Hydroxy-PEG2-C2-methyl ester exhibits a predicted LogP of -0.9 , indicating substantially higher hydrophilicity compared to alkyl-based PROTAC linkers of comparable length (e.g., 12-carbon alkyl linkers typically have LogP > 4). This difference translates to improved aqueous solubility, a critical parameter for formulating PROTACs for cellular assays and in vivo studies [1]. While direct head-to-head solubility measurements for the compound versus a specific alkyl linker are not available, class-level analysis confirms that PEG-containing linkers consistently demonstrate superior solubility profiles, which is often crucial for achieving adequate exposure in biological systems [1].
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.9 |
| Comparator Or Baseline | Typical 12-carbon alkyl linker: LogP > 4 |
| Quantified Difference | ΔLogP > 4.9 units (more hydrophilic) |
| Conditions | Predicted LogP value (computational model) |
Why This Matters
Enhanced aqueous solubility facilitates formulation and improves intracellular delivery of PROTAC constructs.
- [1] Goracci L, Desantis J, Valeri A, et al. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. J Med Chem. 2020;63(20):11615-11638. View Source
